Glycidyl butyrate

Description

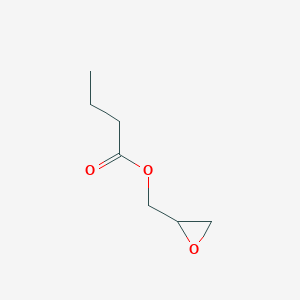

Structure

3D Structure

Properties

IUPAC Name |

oxiran-2-ylmethyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-3-7(8)10-5-6-4-9-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNSNVGRSIOCEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2461-40-7 | |

| Record name | Glycidyl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002461407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2461-40-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to the Properties of (R)- and (S)-Glycidyl Butyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of the enantiomeric pair, (R)-Glycidyl butyrate (B1204436) and (S)-Glycidyl butyrate. These chiral building blocks are of significant interest in the pharmaceutical and specialty chemical industries due to their versatile reactivity and role as key intermediates in the synthesis of complex molecules.

Core Properties

(R)- and (S)-Glycidyl butyrate are the two enantiomers of glycidyl (B131873) butyrate, an ester of butyric acid and glycidol (B123203). Their distinct stereochemistry is the foundation of their utility in asymmetric synthesis.

Physicochemical Properties

The following table summarizes the key physicochemical properties of (R)- and (S)-Glycidyl butyrate.

| Property | (R)-Glycidyl butyrate | (S)-Glycidyl butyrate |

| Molecular Formula | C₇H₁₂O₃[1][2] | C₇H₁₂O₃[3] |

| Molecular Weight | 144.17 g/mol [1][2] | 144.17 g/mol [3] |

| CAS Number | 60456-26-0[1][2] | 65031-96-1[3] |

| Appearance | Colorless to pale yellow liquid[1] | Colorless to very pale yellow liquid |

| Density | 1.032 g/mL at 20 °C[2] | ~1.03 g/mL |

| Boiling Point | 197 °C[2] | Not specified |

| Refractive Index | n20/D 1.428[2] | Not specified |

| Optical Rotation | [α]25/D −31° (neat)[2] | Not specified |

Spectroscopic Data

Spectroscopic data for glycidyl butyrate is available, with specific data for each enantiomer being largely identical except for chiroptical measurements. Key spectroscopic characteristics are summarized below.

| Spectroscopy | Data |

| ¹H NMR | 1H NMR (CDCl₃): δ 0.96 (3H, t), 1.70 (2H, m), 2.23 (2H, t), 2.63 (2H, d), 3.10 (1H, m), 4.31 (2H, d).[4] |

| ¹³C NMR | Data available in spectral databases.[5] |

| IR Spectroscopy | Data available in spectral databases.[5] |

| Mass Spectrometry | Data available in spectral databases.[5] |

Synthesis and Manufacturing

The synthesis of enantiomerically pure (R)- and (S)-Glycidyl butyrate is crucial for their application in pharmaceutical manufacturing. Both chemical and enzymatic methods are employed.

Chemical Synthesis

A common method for the synthesis of (R)-Glycidyl butyrate involves the reaction of (S)-epichlorohydrin with butyric acid.[4]

Experimental Protocol: Synthesis of (R)-Glycidyl butyrate [4]

-

Step 1: Synthesis of (S)-3-chloro-2-hydroxypropyl butyrate.

-

Under the action of a chromium salt catalyst, (S)-epichlorohydrin and butyric acid (molar ratio 1:1 to 1:4) are reacted at 60-80 °C for 24-48 hours.

-

The reaction mixture is cooled to 10-20 °C, and methylene (B1212753) dichloride is added.

-

The solution is neutralized to pH 7.0-8.0 with a 10% sodium carbonate solution and washed with water.

-

The organic layer is dried with anhydrous sodium sulfate, and the solvent is evaporated to yield (S)-3-chloro-2-hydroxypropyl butyrate.

-

-

Step 2: Synthesis of (R)-Glycidyl butyrate.

-

The obtained (S)-3-chloro-2-hydroxypropyl butyrate is dissolved in acetone (B3395972), and a carbonate (such as potassium carbonate) is added.

-

The mixture is refluxed for 10-12 hours.

-

After cooling, insolubles are filtered off, and the acetone is evaporated.

-

Methylene dichloride is added to the concentrate, washed with water, and the organic layer is dried.

-

The solvent is evaporated, and the product is purified by rectification under vacuum (55-65 °C, 60-70 Pa) to yield (R)-Glycidyl butyrate.

-

A similar process can be employed to synthesize (S)-Glycidyl butyrate starting from (R)-epichlorohydrin.[3]

Enzymatic Resolution

Enzymatic resolution of racemic this compound is a widely used method to obtain the pure enantiomers. This method leverages the stereoselectivity of enzymes, most commonly lipases.

Experimental Protocol: Enzymatic Hydrolysis of Racemic this compound [6]

-

Reaction Setup:

-

Racemic this compound (5.0 mL, 36 mmol) is added to a 10 mM potassium phosphate (B84403) buffer (5.0 mL).

-

For porcine pancreatic lipase (B570770) (PPL), a surfactant such as CTAB (30 mg/mL) is added.

-

The pH of the mixture is adjusted to the optimal value for the chosen lipase (e.g., pH 7.4 for PPL).

-

The lipase (100 mg) is added to the mixture.

-

-

Reaction Conditions:

-

The reaction is carried out at a controlled temperature (e.g., 30 °C for PPL) with stirring.

-

-

Work-up and Separation:

-

The reaction is monitored for conversion. The S-enantiomer is preferentially hydrolyzed by PPL, leaving the unreacted (R)-glycidyl butyrate in high enantiomeric excess.

-

The (R)-glycidyl butyrate can be recovered from the reaction mixture.

-

The hydrolyzed product, (S)-glycidol, can be used in a subsequent transesterification reaction to produce (S)-glycidyl butyrate.

-

Applications in Drug Development

The primary application of (R)- and (S)-Glycidyl butyrate is as chiral building blocks in the synthesis of active pharmaceutical ingredients (APIs).

Role in Linezolid Synthesis

(R)-Glycidyl butyrate is a key intermediate in the synthesis of the oxazolidinone antibiotic, Linezolid.[4][7] Linezolid is crucial for treating infections caused by multi-drug resistant Gram-positive bacteria.

The synthesis of Linezolid from (R)-Glycidyl butyrate involves the formation of the core oxazolidinone ring.

Caption: Synthesis of Linezolid from (R)-Glycidyl butyrate.

Other Pharmaceutical Applications

(S)-Glycidyl butyrate also serves as a versatile chiral intermediate in the synthesis of various APIs and advanced drug candidates where a specific stereochemistry is required for efficacy and safety.[8]

Analytical Methods

The enantiomeric purity of (R)- and (S)-Glycidyl butyrate is critical for their use in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for their separation and quantification.

Experimental Protocol: Chiral HPLC Analysis of this compound Enantiomers [9][10][11]

-

Chromatographic System:

-

HPLC system with a quaternary gradient pump and UV detector.

-

-

Column:

-

Mobile Phase:

-

Flow Rate:

-

Detection:

-

UV detection at 220 nm.[10]

-

-

Sample Preparation:

-

Accurately weigh about 100.0 mg of the this compound sample into a 10 mL volumetric flask.

-

Dissolve in the mobile phase by sonication and make up to volume.

-

-

Injection Volume:

-

20 µL.[10]

-

Caption: General workflow for chiral HPLC analysis.

Biological Activity and Toxicology

The direct biological activity of (R)- and (S)-Glycidyl butyrate is not their primary area of interest. However, their metabolic fate is of toxicological significance. Glycidyl esters are known to be hydrolyzed in the gastrointestinal tract to release glycidol.[12][13] Glycidol is classified as a "probable human carcinogen" (Group 2A) by the International Agency for Research on Cancer (IARC).[14] Therefore, exposure to this compound should be handled with appropriate safety precautions.

References

- 1. (R)-Glycidyl butyrate | 60456-26-0 [chemicalbook.com]

- 2. (R)-(-)-Glycidyl butyrate 96 60456-26-0 [sigmaaldrich.com]

- 3. (S)-(+)-Glycidyl butyrate synthesis - chemicalbook [chemicalbook.com]

- 4. CN101723920B - Process for synthesizing (R)-Glycidyl butyrate - Google Patents [patents.google.com]

- 5. This compound | C7H12O3 | CID 137606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. [PDF] A Validated Chiral HPLC Method For Enantiomeric Separation of this compound on Cellulose Based Stationary Phase | Semantic Scholar [semanticscholar.org]

- 10. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 11. benchchem.com [benchchem.com]

- 12. Relative oral bioavailability of glycidol from glycidyl fatty acid esters in rats | Semantic Scholar [semanticscholar.org]

- 13. Relative oral bioavailability of glycidol from glycidyl fatty acid esters in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Glycidyl Butyrate: Molecular Weight and Formula

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This guide provides a focused overview of the molecular weight and chemical formula of glycidyl (B131873) butyrate (B1204436), a compound with applications in the synthesis of various chemical intermediates.

Physicochemical Data of Glycidyl Butyrate

The essential molecular details of this compound are summarized in the table below. This information is critical for stoichiometric calculations, analytical characterization, and the design of synthetic pathways.

| Property | Value | Citations |

| Molecular Formula | C₇H₁₂O₃ | |

| Molecular Weight | 144.17 g/mol | |

| Alternate Molecular Weight | 144.1684 g/mol |

The molecular formula, C₇H₁₂O₃, delineates the elemental composition of the molecule, indicating the presence of seven carbon atoms, twelve hydrogen atoms, and three oxygen atoms. The molecular weight is a crucial parameter derived from this composition, with the most commonly cited value being 144.17 g/mol . An alternative, more precise value of 144.1684 g/mol is also available.

Logical Relationship of this compound's Core Properties

The relationship between the compound's name, its elemental composition (formula), and its resulting molecular weight can be visualized as a direct logical progression. The chemical structure dictates the formula, which in turn determines the molecular weight.

Core property relationship of this compound.

This guide provides the foundational molecular data for this compound, essential for its application in scientific research and development. The provided information, including the molecular formula and weight, serves as a critical reference for any experimental or theoretical work involving this compound.

Spectroscopic Analysis of Glycidyl Butyrate: A Technical Guide

This guide provides an in-depth overview of the spectroscopic data for Glycidyl (B131873) butyrate (B1204436) (C₇H₁₂O₃), a compound utilized in various chemical syntheses.[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended for researchers and professionals in the fields of chemistry and drug development.

Spectroscopic Data of Glycidyl Butyrate

The empirical formula for this compound is C₇H₁₂O₃, and its molecular weight is 144.17 g/mol .[3][4][5] The spectroscopic data presented below provides key insights into its molecular structure.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 0.95 | Triplet | -CH₃ |

| 1.67 | Sextet | -CH₂-CH₃ |

| 2.32 | Triplet | -C(=O)-CH₂- |

| 2.63 | Multiplet | Epoxide CH₂ |

| 2.83 | Multiplet | Epoxide CH₂ |

| 3.19 | Multiplet | Epoxide CH |

| 3.95 | Doublet of doublets | -O-CH₂- (from glycidyl) |

| 4.38 | Doublet of doublets | -O-CH₂- (from glycidyl) |

Solvent: CDCl₃. Reference: Tetramethylsilane (B1202638) (TMS) at 0 ppm. A study on glycidyl fatty acid esters identified the characteristic signals for the two epoxy methylene (B1212753) protons at chemical shifts of 2.56 and 2.76 ppm.[6]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 13.6 | -CH₃ |

| 18.4 | -CH₂-CH₃ |

| 35.8 | -C(=O)-CH₂- |

| 44.7 | Epoxide CH₂ |

| 49.3 | Epoxide CH |

| 65.3 | -O-CH₂- (from glycidyl) |

| 173.3 | -C=O (Ester) |

Solvent: CDCl₃. Reference: CDCl₃ at 77.07 ppm.[7][8]

1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2968 | Strong | C-H stretch (aliphatic) |

| 1738 | Strong | C=O stretch (ester) |

| 1255, 1178 | Strong | C-O stretch (ester) |

| 914, 847 | Medium | C-O stretch (epoxide ring) |

Sample preparation: Neat (thin film).[3][4]

1.3. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The exact mass of this compound is 144.078644241 Da.[3][4]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 144 | Moderate | [M]⁺ (Molecular ion) |

| 71 | High | [C₄H₇O]⁺ |

| 57 | High (Base Peak) | [C₃H₅O]⁺ |

| 43 | High | [C₃H₇]⁺ |

Ionization method: Electron Impact (EI).

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

2.1. NMR Spectroscopy Protocol

-

Sample Preparation :

-

Accurately weigh approximately 10-20 mg of this compound.[9]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[9]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[10]

-

If any solid particles are present, filter the solution through a pipette with a small cotton or glass wool plug into the NMR tube.[10]

-

-

Instrument Parameters :

-

The ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 600 MHz spectrometer.[8]

-

For ¹H NMR, a sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.[9] A relaxation delay of 1-2 seconds is commonly used.[9]

-

For ¹³C NMR, a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

-

The probe should be properly tuned, and the magnetic field shimmed to ensure optimal resolution.[10]

-

-

Data Processing :

-

The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum.

-

The spectrum is then phased and baseline corrected.

-

The chemical shifts are referenced to the internal standard (TMS). For spectra referenced to the solvent residual peak, the chemical shift for CHCl₃ in CDCl₃ is 7.26 ppm for ¹H NMR and 77.07 ppm for ¹³C NMR.[8]

-

2.2. IR Spectroscopy Protocol

For liquid samples like this compound, the following methods are common:

-

Neat (Thin Film) Method :

-

Place a drop of the liquid sample directly onto one face of a salt plate (e.g., NaCl or KBr).[11]

-

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.[11]

-

Ensure no air bubbles are trapped between the plates.[12]

-

Mount the plates in the spectrometer's sample holder.

-

-

Attenuated Total Reflectance (ATR) Method :

-

Data Acquisition :

-

A background spectrum of the empty instrument (or clean salt plates/ATR crystal) is recorded first.

-

The sample is then placed in the beam path, and the sample spectrum is recorded.

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

-

2.3. Mass Spectrometry Protocol

-

Sample Introduction :

-

Ionization :

-

Electron Impact (EI) is a common ionization method for small organic molecules.[15]

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺).[15]

-

Excess energy from the ionization process causes the molecular ion to fragment into smaller, characteristic ions.

-

-

Mass Analysis and Detection :

-

The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[15][16]

-

The separated ions are detected, and their abundance is recorded.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.[16]

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

References

- 1. (R)-Glycidyl butyrate | 60456-26-0 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | C7H12O3 | CID 137606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. Quantitative Chemical Profiling of Commercial Glyceride Excipients via1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Liquid Samples : Shimadzu (Europe) [shimadzu.eu]

- 13. Researching | A Simple Measuring Method for Infrared Spectroscopy of Liquid Matters [m.researching.cn]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Mass Spectrometry [www2.chemistry.msu.edu]

Glycidyl Butyrate: A Comprehensive Safety and Handling Guide for Researchers

An in-depth analysis of the safety, handling, and toxicological profile of glycidyl (B131873) butyrate (B1204436), prepared for researchers, scientists, and professionals in drug development. This technical guide provides a consolidated overview of critical safety data, experimental methodologies for hazard assessment, and visual workflows for safe laboratory practices.

Chemical and Physical Properties

Glycidyl butyrate is a combustible liquid with a sweet odor, presenting several handling considerations for laboratory use.[1] The following table summarizes its key physical and chemical properties as compiled from various safety data sheets.

| Property | Value | Source |

| CAS Number | 2461-40-7 / 60456-26-0 ((R)-enantiomer) | [2][3] |

| Molecular Formula | C₇H₁₂O₃ | [2][4] |

| Molecular Weight | 144.17 g/mol | [2][4] |

| Appearance | Clear, colorless liquid | [1][3][5] |

| Odor | Sweet | [1] |

| Boiling Point | 196.3 ± 0.0 °C at 760 mmHg; 90 °C at 19 mmHg | [1][2] |

| Flash Point | 85.0 ± 0.0 °C | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Vapor Pressure | 0.4 ± 0.3 mmHg at 25°C | [2] |

| Solubility | Insoluble in water, soluble in organic solvents. | [6] |

| LogP | 1.29 | [2] |

GHS Hazard Classification and Toxicological Summary

This compound is classified as a hazardous chemical under the Globally Harmonized System (GHS).[1][3][7] The primary hazards are related to its oral toxicity, skin and eye irritation, and potential for respiratory sensitization.[1][3][6][7]

| Hazard Classification | GHS Category | Hazard Statement |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |

Note: Classifications may vary slightly between suppliers.[7][8]

Toxicological Profile:

The toxicity of this compound is primarily attributed to the reactivity of its epoxide ring, which can lead to the alkylation of biological macromolecules.[6]

-

Acute Effects: Ingestion can be harmful.[1][3][7] Direct contact causes irritation to the skin and serious irritation to the eyes.[1][3][7] Inhalation may lead to respiratory irritation.[3][7]

-

Sensitization: There is a risk of respiratory sensitization, which can provoke asthma-like symptoms upon subsequent exposure.[6][7]

-

Genotoxicity: this compound is suspected of causing genetic defects.[8]

Experimental Protocols for Hazard Determination

The hazard classifications of this compound are determined by standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed summaries of the methodologies for key toxicological endpoints.

Acute Oral Toxicity (OECD Guideline 423)

This protocol determines the acute oral toxicity of a substance. It employs a stepwise procedure to minimize the number of animals required.

-

Test Principle: A single dose of the substance is administered orally to a group of fasted female rats.[5] The animals are observed for up to 14 days for signs of toxicity and mortality.[9]

-

Methodology:

-

Dosing: The test substance is administered by gavage. The starting dose is selected based on available information.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in posture, respiration, and behavior), and body weight changes.[5][9]

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.[5]

-

Endpoint: The result is an estimation of the LD50 (the dose lethal to 50% of the test animals) and the GHS classification for acute oral toxicity.

-

Skin Irritation (OECD Guideline 404)

This protocol assesses the potential of a substance to cause skin irritation.

-

Test Principle: A single dose of the substance is applied to a small area of the skin of an albino rabbit.[1][6]

-

Methodology:

-

Application: 0.5 mL of the liquid is applied to a gauze patch on the shaved skin of the animal. An untreated area serves as a control.

-

Exposure: The patch is held in place for a 4-hour exposure period.[1][6]

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The observation period can extend up to 14 days to assess the reversibility of the effects.[1]

-

Scoring: The severity of the skin reactions is scored, and the substance is classified based on these scores.

-

Eye Irritation (OECD Guideline 405)

This protocol evaluates the potential of a substance to cause eye irritation or damage.

-

Test Principle: A single dose of the substance is applied to one eye of an albino rabbit, with the other eye serving as a control.[2]

-

Methodology:

-

Instillation: The test substance is instilled into the conjunctival sac of one eye.[7]

-

Observation: The eye is examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[2] The observation period may be extended to assess reversibility.

-

Scoring: The severity of ocular lesions is scored according to a standardized system.

-

Classification: The substance is classified based on the severity and reversibility of the eye damage.

-

Respiratory Sensitization

There is currently no single, validated, and internationally accepted regulatory test method for the prospective identification of chemical respiratory sensitizers.[10][11] Assessment is often based on a weight-of-evidence approach that may include data from:

-

Animal Models: The mouse IgE test is one model that aims to distinguish between skin and respiratory sensitizers based on the induction of IgE antibodies.[12]

-

In Vitro and In Chemico Methods: Research is ongoing to develop non-animal alternatives that can predict respiratory sensitization potential.

-

Human Data: Case reports of occupational asthma provide valuable information.[13]

Safe Handling and Emergency Procedures

Strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE) and Engineering Controls

The following diagram illustrates the logical flow for ensuring adequate protection when working with this compound.

First Aid Measures

-

If Swallowed: Call a poison center or doctor if you feel unwell.[7] Rinse mouth.

-

If on Skin: Wash with plenty of soap and water.[7] Remove contaminated clothing and wash it before reuse.

-

If Inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing.[7]

-

If in Eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.

Spills and Disposal

-

Spills: Absorb with inert material and place into a suitable disposal container.[7] Ensure adequate ventilation. Remove all sources of ignition.[1]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][8]

Toxicological Signaling Pathways

Specific signaling pathways for this compound toxicity are not well-documented in publicly available literature. However, the toxicity of glycidyl compounds is generally understood to be mediated by the high reactivity of the epoxide (oxirane) ring. This electrophilic group can react with nucleophilic sites on cellular macromolecules, including DNA and proteins. This process, known as alkylation, can lead to cytotoxicity and genotoxicity without necessarily involving a complex signaling cascade.

For the butyrate moiety, research has shown that it can influence various signaling pathways, such as inhibiting histone deacetylase (HDAC) or modulating pathways like mTOR and JAK2/Stat3, particularly in the context of cancer cell apoptosis and neuroprotection.[14][15][16][17] However, these pathways are associated with the effects of the butyrate ion itself and may not be the primary drivers of toxicity for the intact this compound ester, where the epoxide's reactivity is the dominant toxicological feature.

Conclusion

This compound is a valuable research chemical that requires careful handling due to its classification as a combustible liquid, its harmful effects if swallowed, and its potential to cause skin, eye, and respiratory irritation and sensitization. Researchers and laboratory personnel must employ appropriate engineering controls and personal protective equipment to minimize exposure. A thorough understanding of its toxicological properties and adherence to the safety guidelines outlined in this document are essential for its safe use in a research and development setting.

References

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 5. agc-chemicals.com [agc-chemicals.com]

- 6. oecd.org [oecd.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. scribd.com [scribd.com]

- 10. ftp.cdc.gov [ftp.cdc.gov]

- 11. Chemical respiratory sensitization-Current status of mechanistic understanding, knowledge gaps and possible identification methods of sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 13. “In Litero” Screening: Retrospective Evaluation of Clinical Evidence to Establish a Reference List of Human Chemical Respiratory Sensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Butyrate dictates ferroptosis sensitivity through FFAR2-mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Butyrate increases methylglyoxal production through regulation of the JAK2/Stat3/Nrf2/Glo1 pathway in castration‑resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Implications of Butyrate Signaling Pathways on the Motor Symptomatology of Parkinson’s Disease and Neuroprotective Effects—Therapeutic Approaches: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Synthetic Routes of Enantiopure Glycidyl Butyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enantiopure glycidyl (B131873) butyrate (B1204436), in both its (R)- and (S)-configurations, serves as a critical chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its stereospecific reactivity makes it an invaluable intermediate for creating complex molecules with high enantiomeric purity, a crucial aspect in modern drug development to ensure therapeutic efficacy and minimize side effects. This technical guide provides a comprehensive overview of the commercial availability of enantiopure glycidyl butyrate, details on supplier specifications, and an in-depth look at established experimental protocols for its synthesis and chiral resolution.

Introduction

This compound possesses a reactive epoxide ring and a butyrate ester functional group. The chirality at the C2 position of the oxirane ring gives rise to two enantiomers: (R)-Glycidyl butyrate and (S)-Glycidyl butyrate. The distinct spatial arrangement of these enantiomers leads to different biological activities when incorporated into a drug molecule. Consequently, access to enantiomerically pure forms of this compound is paramount for the synthesis of single-enantiomer drugs. This guide aims to provide researchers and drug development professionals with the necessary technical information to source and synthesize high-purity enantiopure this compound.

Commercial Availability of Enantiopure this compound

A multitude of chemical suppliers offer enantiopure (R)- and (S)-Glycidyl butyrate in varying grades and quantities, from research and development scale to bulk manufacturing. The selection of a suitable supplier often depends on the required purity, enantiomeric excess (e.e.), and available documentation such as a Certificate of Analysis (CoA).

(R)-Glycidyl Butyrate Suppliers and Specifications

(R)-(-)-Glycidyl butyrate is a key intermediate in the synthesis of important pharmaceuticals, including the antibiotic Linezolid (B1675486).[1][2][3] Several suppliers offer this enantiomer with high chemical and chiral purity.

| Supplier/Manufacturer | CAS Number | Purity/Assay | Chiral Purity (e.e.) | Additional Specifications |

| Agex Pharma | 60456-26-0 | Up to 99.9% | Up to 99.9% | cGMP and ISO 9001 certified.[1] |

| Chem-Impex | 60456-26-0 | ≥ 98% (GC) | Not specified | Optical Rotation: [α]20/D = -29 to -33° (neat).[4] |

| Hangzhou ICH Biofarm Co., Ltd. | 60456-26-0 | ≥98.0% (GC) | ≥99.0% | Optical rotation: -32° to -34°.[5] |

| PureSynth | 60456-26-0 | ≥99.5% | Not specified | Boiling Point: 90°C/19 mmHg.[6] |

| Sigma-Aldrich | 60456-26-0 | 96% | Not specified | Optical activity: [α]25/D −31°, neat. |

| Simson Pharma Limited | 60456-26-0 | High quality | Not specified | Certificate of Analysis provided with every compound.[7] |

(S)-Glycidyl Butyrate Suppliers and Specifications

(S)-(+)-Glycidyl butyrate is another crucial chiral intermediate, utilized in the synthesis of various APIs, including the anticoagulant Rivaroxaban (B1684504).[8][9]

| Supplier/Manufacturer | CAS Number | Purity/Assay | Chiral Purity (e.e.) | Additional Specifications |

| Agex Pharma | 65031-96-1 | Up to 99.9% | Up to 99.9% | cGMP and ISO 9001 certified.[8] |

| Chem-Impex | 65031-96-1 | ≥ 98% (GC) | Not specified | Optical Rotation: [α]20/D = 29 to 33° (neat).[10] |

| Santa Cruz Biotechnology | 65031-96-1 | Not specified | Not specified | For Research Use Only.[11] |

| Simson Pharma Limited | 65031-96-1 | High quality | Not specified | Certificate of Analysis provided with every compound.[12] |

| TCI America | 65031-96-1 | >98.0%(GC) | Not specified | Storage Temperature: Room Temperature.[13] |

| ChemicalBook Suppliers | 65031-96-1 | 95% - 99% | ee99% (from some suppliers) | Various Chinese suppliers listed.[14] |

Experimental Protocols for Synthesis and Resolution

The preparation of enantiopure this compound can be achieved through two primary strategies: asymmetric synthesis from a prochiral starting material or resolution of a racemic mixture.

Asymmetric Synthesis of (R)-Glycidyl Butyrate from (S)-Epichlorohydrin

This method involves the reaction of (S)-epichlorohydrin with butyric acid, followed by ring-closing epoxidation.

Protocol:

-

Step 1: Synthesis of (S)-3-chloro-2-hydroxypropyl butyrate.

-

In a 250 mL four-necked flask, add 1 mole of butyric acid, 1 mole of (S)-epichlorohydrin, and 1 g of chromium chloride as a catalyst.[15]

-

Stir the mixture and heat to 60°C.[15]

-

Maintain the temperature for 48 hours until the disappearance of epichlorohydrin (B41342) is confirmed.[15]

-

Cool the reaction mixture to 10°C and add 250 mL of methylene (B1212753) chloride.[15]

-

Neutralize the solution to a pH of 8.0 with a 10% sodium carbonate solution.[15]

-

Wash the organic layer three times with 300 mL of water.[15]

-

Dry the organic layer with anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain (S)-3-chloro-2-hydroxypropyl butyrate.[15]

-

-

Step 2: Synthesis of (R)-Glycidyl butyrate.

-

In a 1000 mL four-necked flask, add the (S)-3-chloro-2-hydroxypropyl butyrate obtained in the previous step, 600 mL of acetone (B3395972), and 2 moles of potassium carbonate.[15]

-

Reflux the reaction mixture for 12 hours.[15]

-

After cooling, filter to remove insoluble materials.[15]

-

Evaporate the acetone to obtain a concentrated material.[15]

-

Dissolve the concentrate in 250 mL of methylene chloride and wash twice with 100 mL of water.[15]

-

Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent.[15]

-

Collect the fraction at 55-65°C under a vacuum of 60-70 Pa by rectification to obtain (R)-Glycidyl butyrate.[15]

-

Enzymatic Kinetic Resolution of Racemic this compound

This method utilizes the stereoselectivity of enzymes, such as lipases, to preferentially hydrolyze one enantiomer, allowing for the separation of the unreacted enantiomer.

Protocol for obtaining (R)-Glycidyl butyrate:

-

Enzymatic Hydrolysis:

-

Prepare a mixture of racemic this compound and a phosphate (B84403) buffer (e.g., 10 mM potassium phosphate buffer).[16]

-

Add a lipase (B570770), such as porcine pancreatic lipase (PPL), to the mixture. The reaction is S-favored, meaning the (S)-enantiomer will be preferentially hydrolyzed.[16]

-

Maintain the reaction at a controlled pH (e.g., 7.4) and temperature (e.g., 30°C).[16]

-

Monitor the reaction progress. When the conversion reaches approximately 52-60%, the remaining unreacted this compound will be enriched in the (R)-enantiomer (e.g., >98% e.e.).[16]

-

-

Work-up and Purification:

-

Separate the unreacted (R)-glycidyl butyrate from the aqueous phase containing the hydrolyzed (S)-glycidol.

-

Purify the (R)-glycidyl butyrate by extraction and distillation.

-

Protocol for obtaining (S)-Glycidyl butyrate:

-

Transesterification of (R)-enriched Glycidol (B123203):

-

The (R)-enriched glycidol recovered from the first step can be used as the starting material.[16]

-

Perform a transesterification reaction using an enzyme that favors the R-enantiomer, such as Novozym 435, and an acyl donor in a suitable solvent (e.g., n-heptane).[16]

-

Under optimal conditions, this will produce (S)-glycidyl butyrate with high enantiomeric excess (e.g., 98% e.e.).[16]

-

Chiral High-Performance Liquid Chromatography (HPLC) for Purity Analysis

A validated chiral HPLC method is essential for determining the enantiomeric purity of this compound.

Methodology:

-

Column: A cellulose-based stationary phase, such as Chiralcel OD-H (Tris-3,5-dimethylphenyl carbamate (B1207046) derivative of cellulose), has been shown to provide excellent resolution.[17]

-

Mobile Phase: A normal phase mobile phase, typically a mixture of n-hexane and an alcohol like ethanol (B145695) or isopropanol, is used. The exact ratio is optimized to achieve good separation.[17]

-

Detection: UV detection is commonly employed.

-

System Suitability: The system suitability is demonstrated by achieving a baseline resolution between the two enantiomer peaks (Rs > 1.5) and acceptable peak tailing.[17]

Applications in Drug Development

Enantiopure this compound is a cornerstone intermediate in the synthesis of several blockbuster drugs.

Synthesis of Linezolid

(R)-(-)-Glycidyl butyrate is a key starting material for the synthesis of the oxazolidinone antibiotic Linezolid. The synthesis involves the reaction of N-lithioarylcarbamates with (R)-glycidyl butyrate to form the crucial (R)-5-(hydroxymethyl)-2-oxazolidinone intermediate with high yield and enantiomeric purity.[2][3]

Synthesis of Rivaroxaban

(S)-(+)-Glycidyl butyrate is utilized in some synthetic routes for the anticoagulant drug Rivaroxaban.[8][9] The chiral epoxide allows for the stereospecific construction of the oxazolidinone core of the drug molecule.

Visualized Workflows and Pathways

Asymmetric Synthesis of (R)-Glycidyl Butyrate

Caption: Asymmetric synthesis of (R)-Glycidyl Butyrate from (S)-Epichlorohydrin.

Enzymatic Kinetic Resolution of Racemic this compound

Caption: Enzymatic kinetic resolution for separating enantiomers of this compound.

Conclusion

The commercial availability of high-purity (R)- and (S)-Glycidyl butyrate from numerous suppliers facilitates its use in research and large-scale pharmaceutical manufacturing. Furthermore, robust and well-documented synthetic and resolution protocols provide viable pathways for in-house production. The choice between direct purchase and in-house synthesis will depend on factors such as scale, cost, and available expertise. This guide provides the foundational technical information to assist researchers and drug development professionals in making informed decisions regarding the sourcing and application of this vital chiral intermediate.

References

- 1. agexpharma.com [agexpharma.com]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. (R)-Glycidyl butyrate|60456-26-0--Hangzhou ICH Biofarm Co., Ltd. [ichemie.com]

- 6. pure-synth.com [pure-synth.com]

- 7. (R)-Glycidyl butyrate | CAS No- 60456-26-0 | Simson Pharma Limited [simsonpharma.com]

- 8. agexpharma.com [agexpharma.com]

- 9. The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. scbt.com [scbt.com]

- 12. (S)-(+)-Glycidyl butyrate | CAS No- 65031-96-1 | Simson Pharma Limited [br.simsonpharma.com]

- 13. (S)-Glycidyl Butyrate 65031-96-1 | TCI AMERICA [tcichemicals.com]

- 14. (S)-(+)-Glycidyl butyrate manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 15. CN101723920B - Process for synthesizing (R)-Glycidyl butyrate - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. journals.indexcopernicus.com [journals.indexcopernicus.com]

Glycidyl Butyrate: A Technical Guide on its Occurrence and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycidyl (B131873) butyrate (B1204436), a glycidyl ester of butyric acid, is a molecule of significant interest in synthetic chemistry, particularly as a chiral building block in pharmaceutical manufacturing. However, its natural occurrence is not well-documented, with its presence in the environment primarily linked to formation as a processing contaminant in refined edible oils. This technical guide provides a comprehensive overview of the current scientific understanding of glycidyl butyrate, focusing on its limited known natural occurrence and its more defined biological role as a substrate for enzymatic reactions. This document will also draw a clear distinction between this compound and the well-researched biological activities of its parent carboxylic acid, butyrate, a key short-chain fatty acid in gut health.

Natural Occurrence: A Notable Absence

Extensive literature searches for the natural occurrence of this compound in plants, microorganisms, or animals have yielded no significant evidence of its endogenous production. Unlike many other esters found in fruits, essential oils, and as insect pheromones, this compound does not appear to be a common natural product.

Glycidyl Esters as Food Processing Contaminants

The primary context in which glycidyl esters, including by extension this compound, are found is as contaminants formed during the high-temperature refining of edible oils.[1][2][3] This process, intended to remove undesirable tastes, odors, and colors, can lead to the formation of 3-monochloropropane-1,2-diol (3-MCPD) esters and glycidyl esters (GEs) when temperatures exceed 200°C.[1][3] The highest concentrations of these contaminants are typically found in refined palm oil, but they can also be present in other refined vegetable and marine oils.[2][3]

During digestion, glycidyl esters are hydrolyzed to free glycidol, a compound classified as "probably carcinogenic to humans" (Group 2A) by the International Agency for Research on Cancer (IARC).[4] This has led to regulatory oversight and efforts within the food industry to mitigate the formation of these compounds.

Biological Role of this compound

The known biological role of this compound is primarily centered on its interaction with enzymes, specifically its use as a substrate in biocatalytic processes. There is a lack of evidence for its involvement in endogenous signaling pathways or specific physiological functions within organisms.

Substrate for Enzymatic Resolution

This compound is a key substrate in the enzymatic kinetic resolution for the production of enantiomerically pure (R)- and (S)-glycidol and their derivatives.[5] These chiral compounds are valuable intermediates in the synthesis of various pharmaceuticals.[2] Lipases are the primary enzymes used for this purpose, catalyzing the enantioselective hydrolysis of the ester bond.

This process exploits the stereoselectivity of lipases to preferentially hydrolyze one enantiomer of racemic this compound, leaving the other enantiomer unreacted and thus allowing for their separation. Various lipases from different microbial sources, such as Candida antarctica lipase (B570770) B (CAL-B) and lipases from Bacillus subtilis, have been extensively studied for their efficacy in resolving racemic this compound.[5]

The efficiency of this enzymatic resolution is influenced by several factors, including the choice of enzyme, immobilization of the enzyme, reaction temperature, pH, and the presence of co-solvents.[5]

Experimental Protocols

Enzymatic Hydrolysis of Racemic this compound

The following protocol is a generalized representation of a typical enzymatic hydrolysis experiment for the kinetic resolution of this compound, based on common methodologies found in the literature.[5]

Objective: To perform the kinetic resolution of racemic this compound using a lipase to obtain an enantioenriched form of this compound.

Materials:

-

Racemic this compound

-

Lipase (e.g., from Candida antarctica, Porcine Pancreas, or Bacillus subtilis)

-

Phosphate (B84403) buffer (e.g., 10 mM potassium phosphate, pH 7.0)

-

Organic co-solvent (e.g., 1,4-dioxane), optional

-

Surfactant (e.g., CTAB), optional

-

pH meter and titrator (e.g., using NaOH solution to maintain pH)

-

Thermostated reaction vessel with stirring

-

Quenching agent (e.g., ethanol (B145695) or acetone)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for enantiomeric excess determination

Procedure:

-

Reaction Setup: In a thermostated reaction vessel, prepare a buffered solution (e.g., 10 mM potassium phosphate buffer, pH 7.0). If using, add the desired concentration of co-solvent or surfactant.

-

Substrate Addition: Add a known amount of racemic this compound to the reaction mixture.

-

Enzyme Addition: Disperse a pre-determined amount of free or immobilized lipase into the mixture to initiate the reaction.

-

Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30°C) with continuous stirring. Monitor and maintain the pH of the reaction by the controlled addition of a titrant (e.g., 0.1 M NaOH), as the hydrolysis of the ester will produce butyric acid, leading to a decrease in pH. The consumption of the titrant can be used to calculate the conversion rate.

-

Reaction Quenching: Once the desired conversion is reached (typically around 50% for optimal resolution), quench the reaction by adding a suitable solvent like ethanol or acetone (B3395972) to denature the enzyme.

-

Product Extraction: Extract the unreacted this compound from the aqueous phase using an organic solvent such as ethyl acetate.

-

Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Analysis: Determine the enantiomeric excess (ee) of the recovered this compound using chiral HPLC or GC.

Analytical Method for Enantiomeric Purity

The following provides a summary of a typical analytical method for determining the enantiomeric purity of this compound.[6][7]

Table 1: Parameters for Chiral HPLC Analysis of this compound Enantiomers

| Parameter | Value |

| Instrumentation | High-Performance Liquid Chromatography (HPLC) system with a UV detector |

| Column | Chiral stationary phase column (e.g., Daicel Chiralpak AD-H, 250 x 4.6 mm) |

| Mobile Phase | n-Hexane / Ethanol mixture (e.g., 99.8:0.2 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 215 nm |

| Injection Volume | 10 µL |

| Diluent | Mobile phase |

Visualizing Experimental and Logical Workflows

References

- 1. merieuxnutrisciences.com [merieuxnutrisciences.com]

- 2. fda.gov [fda.gov]

- 3. MCPDs and glycidyl fatty acid esters - AGES [ages.at]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Liquid chromatographic estimation of (S) - this compound in (R) - this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Liquid chromatographic estimation of (S) - this compound in (R) - this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Glycidyl Butyrate: A Versatile Chiral Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a molecule is often the determining factor in its biological activity, efficacy, and safety profile. Chiral building blocks—enantiopure molecules that serve as starting materials for complex targets—are therefore indispensable tools for the modern organic chemist. Among these, glycidyl (B131873) butyrate (B1204436) has emerged as a highly versatile and valuable intermediate.

Glycidyl butyrate (butanoic acid, oxiranylmethyl ester) is a chiral epoxide featuring a reactive three-membered ring and a butyrate ester group. This unique combination of functionalities allows for a wide range of chemical transformations, making it a cornerstone in the asymmetric synthesis of numerous active pharmaceutical ingredients (APIs). Its utility is particularly prominent in the synthesis of beta-blockers, antiviral agents, and other complex chiral molecules.[1][2] This guide provides a comprehensive overview of this compound, focusing on its enantioselective synthesis via enzymatic kinetic resolution and its application in constructing key pharmaceutical intermediates.

Enantioselective Synthesis: Enzymatic Kinetic Resolution

The most prevalent method for producing enantiopure (R)- and (S)-glycidyl butyrate is through the enzymatic kinetic resolution (EKR) of the racemic mixture. This technique leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze the hydrolysis of one enantiomer, leaving the other unreacted and thus enantiomerically enriched.

The process typically involves the hydrolysis of racemic this compound in an aqueous or biphasic system. One enantiomer is converted to the corresponding diol (glycidol), while the other remains as the unreacted ester. For instance, many lipases, such as that from Porcine pancreas (PPL), preferentially hydrolyze the (S)-enantiomer, yielding (S)-glycidol and leaving behind the desired (R)-glycidyl butyrate with high enantiomeric excess (ee).[3][4] Conversely, other enzymes, like Lipase (B570770) B from Candida antarctica (CAL-B), have been shown to exhibit a preference for the R-isomer.[3]

The efficiency of the resolution is determined by the conversion rate and the enantioselectivity of the enzyme, often expressed as the enantiomeric ratio (E). An E value greater than 15 is generally considered practical for separation.[5] The reaction is ideally stopped at or near 50% conversion to maximize both the yield and the enantiomeric excess of the remaining substrate.

Key Data in Enzymatic Resolution of this compound

The selection of the enzyme and reaction conditions is critical for achieving high enantiopurity. The following table summarizes data from various lipase-catalyzed resolutions of this compound.

| Enzyme Source | Preferred Enantiomer | Co-solvent/Additive | Temp (°C) | pH | Resulting Product | ee (%) | Yield (%) | Ref |

| Bacillus subtilis lipase (BSL2) | (S)-ester | 1,4-dioxane (18% v/v) | 5 | 7.8 | (R)-Glycidyl butyrate | >98 | - | [3] |

| Porcine pancreatic lipase (PPL) | (S)-ester | CTAB (30 mg/ml) | 30 | 7.4 | (R)-Glycidyl butyrate | 98 | 36 | [3] |

| Candida antarctica lipase B (CAL-B) | (R)-ester | - | 25 | 7.0 | (S)-Glycidyl butyrate | >99 | - | [3] |

| Purified PPL extract (25kDa) | (S)-ester | 10% dioxane | 25 | 7.0 | (R)-Glycidyl butyrate | >99 | - | [3] |

Workflow for Enzymatic Kinetic Resolution

The following diagram illustrates a typical workflow for the kinetic resolution of racemic this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Liquid chromatographic estimation of (S) - this compound in (R) - this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Kinetic Resolution of Glycidyl Esters Catalyzed by Lipase in a Biphasic Reaction System [xuebao.jlu.edu.cn]

- 5. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Enzymatic Kinetic Resolution of Racemic Glycidyl Butyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kinetic resolution of racemic glycidyl (B131873) butyrate (B1204436) is a critical process for the synthesis of enantiomerically pure (R)- and (S)-glycidyl butyrate. These chiral building blocks are invaluable in the pharmaceutical industry for the development of various drugs, including the antibiotic Linezolid.[1] Enzymatic kinetic resolution, particularly using lipases, offers a highly selective and environmentally benign method for separating the enantiomers. This document provides detailed application notes and protocols for this process.

Enantiopure glycidyl butyrate's significance lies in its stereochemistry and reactive epoxide group, making it a versatile intermediate for synthesizing complex chiral molecules such as alcohols, amines, and ethers, which are crucial for pharmaceuticals and advanced materials.[2]

Principle of Enzymatic Kinetic Resolution

Kinetic resolution is a technique for separating a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst. In the case of racemic this compound, lipases selectively catalyze the hydrolysis of one enantiomer at a much faster rate than the other. For instance, many lipases preferentially hydrolyze the (S)-enantiomer, leaving the unreacted (R)-glycidyl butyrate in high enantiomeric excess.

Experimental Protocols

This section outlines detailed protocols for the enzymatic kinetic resolution of racemic this compound using various lipases.

Protocol 1: Resolution using Porcine Pancreatic Lipase (B570770) (PPL)

This protocol is based on the high enantioselectivity of Porcine Pancreatic Lipase (PPL) towards this compound.[3]

Materials:

-

Racemic this compound

-

Porcine Pancreatic Lipase (PPL)

-

Phosphate (B84403) buffer (pH 7.6)

-

Cetyltrimethylammonium bromide (CTAB) (optional, as a surfactant)[4]

-

Organic solvent (e.g., n-heptane)

-

Equipment for temperature and pH control

-

Stirring apparatus

-

Extraction funnel

-

Analytical equipment (Chiral HPLC)

Procedure:

-

Reaction Setup:

-

Enzyme Addition:

-

Add PPL to the reaction mixture. The optimal enzyme concentration should be determined empirically but a starting point can be a significant fraction of the substrate weight.

-

-

Reaction Monitoring:

-

Stir the mixture vigorously to ensure proper mixing of the two phases.

-

Monitor the reaction progress by periodically taking samples and analyzing the enantiomeric excess (e.e.) of the remaining this compound and the conversion rate using chiral HPLC. The optimal reaction time is reported to be around 4 hours.[3]

-

-

Work-up:

-

Once the desired conversion (typically around 50-60%) is reached, stop the reaction by filtering off the enzyme.

-

Extract the unreacted (R)-glycidyl butyrate from the aqueous phase using an organic solvent like n-heptane.

-

Wash the organic phase with brine and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the enantiomerically enriched (R)-glycidyl butyrate.

-

Expected Outcome:

Under optimal conditions, this protocol can yield (R)-glycidyl butyrate with an enantiomeric excess of over 93.3% at a conversion of 60.6%.[3] Higher enantiopurity (ee > 98%) can be achieved at conversions above 60%.[4]

Protocol 2: Resolution using Bacillus subtilis Lipase (BSL2)

This protocol utilizes the highly active lipase from a genetically engineered strain of Bacillus subtilis.

Materials:

-

Racemic this compound

-

Bacillus subtilis Lipase (BSL2)

-

Buffer solution (e.g., phosphate buffer, pH 7.8)

-

1,4-dioxane (B91453) (as a co-solvent)

-

Equipment for temperature control (refrigerated bath)

-

Stirring apparatus

-

Extraction funnel

-

Analytical equipment (Chiral HPLC)

Procedure:

-

Reaction Setup:

-

Enzyme Addition:

-

Add the BSL2 enzyme to the reaction mixture.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at the controlled temperature.

-

Monitor the conversion and enantiomeric excess of the remaining (R)-glycidyl butyrate using chiral HPLC.

-

-

Work-up:

-

When the conversion reaches approximately 52%, stop the reaction.

-

Extract the (R)-glycidyl butyrate using a suitable organic solvent.

-

Purify the product by removing the solvent.

-

Expected Outcome:

This method can achieve a high enantiomeric ratio (E=108) and yield (R)-glycidyl butyrate with an enantiomeric excess greater than 98% when the conversion is above 52%.[4]

Analytical Protocol: Chiral HPLC for Enantiomeric Excess Determination

The determination of enantiomeric excess is crucial for monitoring the progress of the kinetic resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for this analysis.[5][6][7]

Instrumentation and Conditions:

-

HPLC System: Equipped with a quaternary gradient pump and a UV detector.[7]

-

Chiral Column: Chiralcel OD-H (250 x 4.6 mm, 5µm) is a commonly used column for separating this compound enantiomers.[5][6] Another option is the Daicel Chiralpak AD-H (250 x 4.6 mm).[7]

-

Mobile Phase: A mixture of Hexane and 2-Propanol (e.g., 100:1, v/v) is effective.[5][6] Another reported mobile phase is ethanol (B145695) in n-Hexane (e.g., 2.0 ml in 1000 ml).[7]

-

Detection: UV at 215 nm.[7]

-

Column Temperature: 25°C.[7]

Sample Preparation:

-

Dilute a small aliquot of the reaction mixture or the final product in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

-

The two enantiomers, (R)- and (S)-glycidyl butyrate, will have different retention times.

-

Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers with the following formula:

-

e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

-

Data Presentation

The following tables summarize the quantitative data from various studies on the enzymatic kinetic resolution of racemic this compound.

Table 1: Comparison of Different Lipases and Reaction Conditions

| Enzyme Source | Optimal pH | Optimal Temp. (°C) | Co-solvent/Additive | Conversion (%) | e.e. of (R)-GB (%) | Enantiomeric Ratio (E) | Reference |

| Porcine Pancreatic Lipase (PPL) | 7.6 | 27 | None | 60.6 | > 93.3 | - | [3] |

| Porcine Pancreatic Lipase (PPL) | 7.4 | 30 | 30 mg/ml CTAB | > 60 | > 98 | 21 | [4] |

| Bacillus subtilis Lipase (BSL2) | 7.8 | 5 | 18% (v/v) 1,4-dioxane | > 52 | > 98 | 108 | [4] |

| Candida antarctica Lipase B (CAL-B) | 7 | 25 | 10% dioxane | - | > 99 | > 100 | [4] |

Table 2: Chiral HPLC Parameters for Enantiomeric Separation

| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |

| Chiralcel OD-H (250 x 4.6mm, 5µ) | Hexane: 2-Propanol (100:1, v/v) | 1.0 | UV | [5][6] |

| Daicel Chiralpak AD-H (250 x 4.6 mm) | Ethanol in n-Hexane (2:1000, v/v) | 0.5 | 215 | [7] |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the enzymatic kinetic resolution of racemic this compound.

Caption: General workflow for enzymatic kinetic resolution.

Logical Relationship Diagram

This diagram shows the logical relationship between the key parameters influencing the success of the kinetic resolution.

Caption: Factors influencing kinetic resolution outcome.

References

- 1. CN101723920B - Process for synthesizing (R)-Glycidyl butyrate - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. Kinetic Resolution of Glycidyl Esters Catalyzed by Lipase in a Biphasic Reaction System [xuebao.jlu.edu.cn]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] A Validated Chiral HPLC Method For Enantiomeric Separation of this compound on Cellulose Based Stationary Phase | Semantic Scholar [semanticscholar.org]

- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 7. Liquid chromatographic estimation of (S) - this compound in (R) - this compound - PMC [pmc.ncbi.nlm.nih.gov]

Chiral HPLC Method for the Enantiomeric Separation of Glycidyl Butyrate: Application Notes and Protocols

This document provides a detailed guide for the enantiomeric separation of Glycidyl (B131873) Butyrate (B1204436) using Chiral High-Performance Liquid Chromatography (HPLC). The following protocols and application notes are intended for researchers, scientists, and professionals involved in drug development and quality control.

Introduction

Glycidyl butyrate is a chiral molecule with two enantiomers, (R)- and (S)-glycidyl butyrate. The stereochemical purity of these enantiomers is critical in the synthesis of various pharmaceutical compounds. For instance, (R)-glycidyl butyrate serves as a key raw material in the synthesis of Linezolid, an important antibiotic. The presence of the (S)-enantiomer as an impurity can affect the efficacy and safety of the final drug product.[1][2] Therefore, a reliable and validated analytical method to separate and quantify these enantiomers is essential.

This application note describes a normal-phase chiral HPLC method for the effective separation of (S)-(+)-glycidyl butyrate and (R)-(-)-glycidyl butyrate. The method utilizes polysaccharide-based chiral stationary phases, which are widely successful in resolving enantiomers of various compounds, including glycidates.[3]

Experimental Protocols

A validated chiral HPLC method has been developed for the separation of this compound enantiomers, demonstrating simplicity, precision, accuracy, and robustness.[4][5] The following protocol is based on established methodologies.[1][2][4][5]

Instrumentation and Materials

-

HPLC System: A High-Performance Liquid Chromatography system equipped with a quaternary gradient pump, an autosampler, a column oven, and a UV detector.

-

Chiral Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or Chiralpak AD-H (250 x 4.6 mm).[1][4]

-

Solvents: HPLC grade n-Hexane, 2-Propanol (IPA), and Ethanol.

-

Sample: Racemic this compound, (R)-glycidyl butyrate, and (S)-glycidyl butyrate standards.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the enantiomeric separation of this compound.

| Parameter | Condition 1 | Condition 2 |

| Chiral Stationary Phase | Chiralcel OD-H (250 x 4.6 mm, 5 µm) | Chiralpak AD-H (250 x 4.6 mm) |

| Mobile Phase | n-Hexane : 2-Propanol (100:1, v/v) | n-Hexane : Ethanol (1000:2, v/v) |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Detection Wavelength | 210 nm | 215 nm |

| Injection Volume | 10-20 µL | 10 µL |

| Column Temperature | Ambient | Not Specified |

| Resolution (Rs) | > 2 | > 1.1 |

Data compiled from multiple sources.[1][2][3][4][5]

Sample Preparation

-

Accurately weigh approximately 50 mg of the this compound sample.[3]

-

Transfer the sample into a 25 mL volumetric flask.[3]

-

Dissolve and dilute to the mark with the mobile phase. To prevent peak distortion and on-column precipitation, it is crucial to dissolve the sample in the mobile phase itself.[3]

System Suitability

Before commencing sample analysis, a system suitability test must be performed.

-

Inject a solution of racemic this compound.

-

Verify that the resolution between the two enantiomer peaks is greater than 2.0 for Condition 1 or greater than 1.1 for Condition 2.[1][3]

Analysis

-

Inject the prepared sample solution into the HPLC system.

-

Identify the enantiomers based on their retention times by comparing them with the individual standard injections.

-

Quantify the enantiomers based on their peak areas.

Method Validation and Performance

The described method using the Chiralcel OD-H column has been fully validated according to ICH Q2(R1) guidelines and has demonstrated satisfactory results for linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).[4]

-

Linearity: The method showed excellent linearity for S-(+)-glycidyl butyrate over a concentration range of 2 to 24 µg/mL.[4][5]

-

Accuracy: The mean recovery of S-(+)-glycidyl butyrate was found to be 99.26%.[4][5]

-

Resolution: A resolution of greater than 2 between the S-(+)- and R-(-)-glycidyl butyrate enantiomers was achieved, indicating excellent separation.[4][5]

This validated method is simple, precise, accurate, and robust, making it suitable for the quantitative determination of the S-(+)-glycidyl butyrate impurity in R-(-)-glycidyl butyrate for quality control purposes.[4] The shorter run time and lower solvent consumption also make the method economical and environmentally friendly.[4][5]

Diagrams

The following diagrams illustrate the experimental workflow for the chiral HPLC analysis of this compound enantiomers.

Caption: Experimental workflow for chiral HPLC analysis.

References

- 1. Liquid chromatographic estimation of (S) - this compound in (R) - this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liquid chromatographic estimation of (S) - this compound in (R) - this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 5. [PDF] A Validated Chiral HPLC Method For Enantiomeric Separation of this compound on Cellulose Based Stationary Phase | Semantic Scholar [semanticscholar.org]

Application Note: High-Throughput GC-MS Protocol for Purity Assessment of Glycidyl Butyrate

Abstract

This application note details a robust and efficient Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative purity analysis of Glycidyl (B131873) Butyrate (B1204436), a critical chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method to assess the chemical purity and identify potential process-related impurities. The described method offers high sensitivity and specificity, enabling the accurate quantification of Glycidyl Butyrate and the identification of common impurities.

Introduction

This compound is a key chiral building block in the synthesis of numerous pharmaceuticals. Its purity is a critical quality attribute that can significantly impact the yield, purity, and safety of the final API. Therefore, a validated analytical method for determining its chemical purity is essential for quality control in pharmaceutical manufacturing. This document provides a comprehensive GC-MS protocol for the separation and quantification of this compound from its potential impurities.

Experimental Protocol

This protocol is designed for a standard laboratory gas chromatograph coupled with a single quadrupole mass spectrometer.

Materials and Reagents

-

This compound Sample: (R)- or (S)-Glycidyl Butyrate

-

Solvent: Dichloromethane (B109758) (DCM), HPLC grade or equivalent

-

Internal Standard (IS): Diethyl Phthalate (or other suitable non-reactive compound with a distinct retention time)

-

Helium: Ultra-high purity (99.999%)

-

Glassware: Volumetric flasks, vials with PTFE-lined septa, microsyringes

Instrumentation

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

-

GC Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column)

Sample and Standard Preparation

-

Internal Standard Stock Solution: Accurately weigh and dissolve a suitable amount of Diethyl Phthalate in dichloromethane to prepare a 1 mg/mL stock solution.

-

Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of a this compound reference standard and a fixed concentration of the internal standard into dichloromethane. A typical concentration range would be 10, 25, 50, 100, and 250 µg/mL of this compound with 50 µg/mL of Diethyl Phthalate.

-

Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Add a fixed amount of the internal standard stock solution to achieve a concentration of 50 µg/mL, and dilute to the mark with dichloromethane. This results in a nominal sample concentration of 1 mg/mL. Further dilute this solution 1:10 with dichloromethane to bring the concentration into the calibration range (final nominal concentration of 100 µg/mL).

GC-MS Parameters

The following table summarizes the optimized GC-MS conditions for the analysis of this compound purity.

| Parameter | Setting |

| GC Inlet | Split/Splitless |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

| Carrier Gas | Helium |

| Constant Flow Rate | 1.0 mL/min |

| Oven Program | |

| Initial Temperature | 50°C, hold for 2 minutes |

| Ramp 1 | 15°C/min to 180°C |

| Ramp 2 | 25°C/min to 280°C, hold for 5 minutes |

| Mass Spectrometer | |

| MS Transfer Line | 280°C |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Acquisition Mode | Full Scan |

| Scan Range | 40 - 350 amu |

Data Analysis

-

Identification: Identify the peaks in the total ion chromatogram (TIC) by comparing their retention times and mass spectra with those of the reference standards and a spectral library.

-

Quantification: Calculate the purity of the this compound sample using the internal standard method. The area of the this compound peak is normalized to the area of the internal standard peak. The concentration is then determined from the calibration curve. Purity is expressed as a percentage (% w/w).

-

Impurity Profiling: Identify and quantify any impurities present in the sample. The percentage of each impurity can be estimated using the relative peak area, assuming a response factor of 1 if a reference standard for the impurity is not available.

Data Presentation

The following table presents representative quantitative data for a hypothetical high-purity this compound sample.

| Compound | Retention Time (min) | Key m/z Ions | Concentration (µg/mL) | Purity/Impurity Level (%) |

| Butyric Acid | ~ 4.5 | 60, 73, 43 | 0.25 | 0.25 |

| Epichlorohydrin | ~ 3.2 | 57, 49, 92 | Not Detected | < 0.01 |

| This compound | ~ 8.2 | 71, 43, 99, 57 | 99.5 | 99.5 |

| (S)-3-chloro-2-hydroxypropyl butyrate | ~ 9.5 | 71, 43, 107, 79 | 0.15 | 0.15 |

| Diethyl Phthalate (IS) | ~ 12.1 | 149, 177, 222 | 50.0 | N/A |

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the GC-MS analysis protocol for this compound purity.

Caption: Workflow for GC-MS purity analysis of this compound.

Conclusion

The GC-MS method described in this application note provides a reliable and efficient means for determining the chemical purity of this compound. The protocol is straightforward to implement and offers the necessary sensitivity and selectivity for quality control in a pharmaceutical setting. This method can be readily adapted for use with different GC-MS systems and can be validated according to ICH guidelines for analytical procedure validation.

Application Notes and Protocols for the Ring-Opening Polymerization of Glycidyl Butyrate for Polyglycerol Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyglycerols are a class of polymers that have garnered significant attention in the biomedical and pharmaceutical fields due to their remarkable biocompatibility, high water solubility, and multifunctional nature.[1] Their flexible polyether backbone adorned with multiple hydroxyl groups makes them ideal candidates for a variety of applications, including drug delivery systems, protein conjugation, and surface modification.[1] A convenient and controlled route to synthesize linear polyglycerols involves the ring-opening polymerization (ROP) of glycidyl (B131873) butyrate (B1204436), a commercially available monomer. This method allows for the creation of well-defined poly(glycidyl butyrate) with controlled molecular weight and stereoregularity. The pendant butyrate groups can then be readily cleaved to yield linear polyglycerols.[1][2]

This document provides detailed application notes and protocols for the synthesis of polyglycerols through the ring-opening polymerization of this compound, tailored for researchers, scientists, and professionals in drug development.

Application Notes

The synthesis of polyglycerols via the ring-opening polymerization of this compound offers several advantages for biomedical and pharmaceutical applications:

-

Biocompatibility: Polyglycerols are known for their excellent biocompatibility, making them suitable for in vivo applications.[1]

-

Controlled Synthesis: The use of organocatalysts in the ROP of this compound allows for a controlled polymerization process, resulting in polymers with predictable molecular weights and narrow polydispersity indices (PDI).[2]

-

Functionality: The resulting polyglycerol backbone possesses numerous hydroxyl groups that can be further functionalized for specific applications, such as attaching targeting ligands or therapeutic agents.[1]

-

Drug Delivery: Polyglycerols can be designed as drug delivery platforms. Their derivatives can be modified to be biodegradable, enabling the release of encapsulated hydrophobic cargos.[1] High molecular weight polyglycerols are particularly beneficial for drug delivery systems as they exhibit enhanced vascular retention.[1]

Experimental Protocols

The synthesis of polyglycerol from this compound is a two-step process:

-